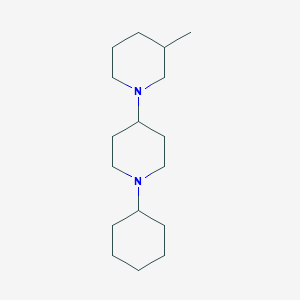
1'-cyclohexyl-3-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is a complex organic compound characterized by its unique structure, which includes a bipiperidinyl core substituted with a cyclohexyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of cyclization reactions starting from simple amines.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides under basic conditions.
Methylation: The final step involves the methylation of the bipiperidinyl core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
[1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
Medically, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism of action of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,4’-Bipiperidinyl, 1’-cyclohexyl-: Lacks the methyl group, which may affect its binding affinity and biological activity.
1,4’-Bipiperidinyl, 1’-methyl-: Lacks the cyclohexyl group, potentially altering its chemical properties and reactivity.
1,4’-Bipiperidinyl, 1’-cyclohexyl-2-methyl-: Similar structure but with a different substitution pattern, which can influence its overall behavior.
Uniqueness
The unique combination of the cyclohexyl and methyl groups in [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H32N2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-11-19(14-15)17-9-12-18(13-10-17)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3 |
Clave InChI |
HDWPVODJKJVUIP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
SMILES canónico |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















